An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyrimidin-5-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom and the amino group on the pyrimidine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2-Chloro-4-methylpyrimidin-5-amine, with a focus on its role in the development of kinase inhibitors for therapeutic use.
Chemical Structure and Properties
2-Chloro-4-methylpyrimidin-5-amine is a heterocyclic aromatic compound with the molecular formula C₅H₆ClN₃. The core of the molecule is a pyrimidine ring, which is a diazine containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at position 2, a methyl group at position 4, and an amine group at position 5.
Structure:
Caption: 2D structure of 2-Chloro-4-methylpyrimidin-5-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-4-methylpyrimidin-5-amine is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 143.57 g/mol | --INVALID-LINK-- |
| CAS Number | 20090-69-1 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [1] |
| logP (computed) | 0.9 | --INVALID-LINK-- |
| pKa (predicted) | Not available |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts would be influenced by the positions of the substituents on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule. The carbons attached to the chlorine and nitrogen atoms would exhibit characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (143.57 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom, the methyl group, or other small fragments. The presence of the chlorine atom would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-4-methylpyrimidin-5-amine is not widely published, general synthetic strategies for substituted pyrimidines can be applied. A plausible synthetic route could involve the chlorination of a corresponding hydroxypyrimidine precursor or the amination of a dichloropyrimidine derivative.
General Synthetic Approach
A potential synthetic workflow for 2-Chloro-4-methylpyrimidin-5-amine is outlined below. This is a generalized representation and specific reaction conditions would need to be optimized.
Caption: Generalized synthetic workflow for 2-Chloro-4-methylpyrimidin-5-amine.
Reactivity
The reactivity of 2-Chloro-4-methylpyrimidin-5-amine is primarily dictated by the chloro and amino substituents on the electron-deficient pyrimidine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This reaction is fundamental to its use as a synthetic intermediate, allowing for the introduction of diverse functional groups at this position. The rate and regioselectivity of the substitution are influenced by the nature of the nucleophile and the reaction conditions.
-
Reactions of the Amino Group: The amino group at the 5-position can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases. These reactions can be used to further functionalize the molecule.
Applications in Drug Discovery and Development
2-Chloro-4-methylpyrimidin-5-amine is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. Pyrimidine-based compounds are known to be effective scaffolds for targeting the ATP-binding site of various kinases.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of anti-cancer drugs. The pyrimidine core of 2-Chloro-4-methylpyrimidin-5-amine can serve as a template for designing such inhibitors.
3.1.1. Intermediate in the Synthesis of Dasatinib
While not a direct precursor in the most common synthetic routes, structurally similar aminopyrimidines are key intermediates in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of a substituted aminothiazole with a chloropyrimidine derivative.[2][3]
3.1.2. Precursor for EGFR and JAK Inhibitors
The pyrimidine scaffold is a common feature in many Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) inhibitors.[4][5] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Mutations or overexpression of EGFR and JAKs are associated with various cancers. 2-Chloro-4-methylpyrimidin-5-amine can be used as a starting material to synthesize libraries of compounds that can be screened for their inhibitory activity against these kinases.
The general scheme for the synthesis of a kinase inhibitor using this intermediate involves the nucleophilic displacement of the chlorine atom with a suitable amine-containing fragment, which often provides a crucial interaction with the hinge region of the kinase's ATP-binding pocket.
Caption: General scheme for the synthesis of kinase inhibitors.
Signaling Pathways
Derivatives of 2-Chloro-4-methylpyrimidin-5-amine are designed to inhibit key signaling pathways involved in cancer progression. For instance, EGFR inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. Similarly, JAK inhibitors block the JAK-STAT signaling pathway, which is essential for the function of numerous cytokines and growth factors involved in inflammation and cancer.
Caption: Inhibition of EGFR and JAK signaling pathways by pyrimidine-based inhibitors.
Agrochemical Applications
In addition to its role in pharmaceuticals, 2-Chloro-4-methylpyrimidin-5-amine serves as a building block in the agrochemical industry. Its structural features can be incorporated into molecules designed as herbicides and fungicides. The pyrimidine core is present in several commercially successful agrochemicals, and the ability to easily functionalize this intermediate makes it attractive for the discovery of new active ingredients with enhanced bioactivity.
Safety and Handling
2-Chloro-4-methylpyrimidin-5-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
2-Chloro-4-methylpyrimidin-5-amine is a key synthetic intermediate with significant potential in both the pharmaceutical and agrochemical industries. Its versatile reactivity allows for the synthesis of a diverse range of compounds, most notably kinase inhibitors for cancer therapy. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other well-studied pyrimidines provides a strong basis for its utility in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of 2-Chloro-4-methylpyrimidin-5-amine is likely to yield novel therapeutic agents and agrochemicals.
References
- 1. 2 CHLORO 4 METHYLPYRIMIDIN 5 AMINE Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. vixra.org [vixra.org]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-methylpyrimidin-5-amine | C5H6ClN3 | CID 316282 - PubChem [pubchem.ncbi.nlm.nih.gov]
